N,N'-dimethoxy-N,N'-dimethylbutanediamide
Description
N,N'-Dimethoxy-N,N'-dimethylbutanediamide (C₈H₁₆N₂O₄) is a diamide derivative featuring a four-carbon backbone (butanediamide) with methoxy (–OCH₃) and methyl (–CH₃) groups attached to the nitrogen atoms. These compounds are widely employed as synthons in organic synthesis, enabling the preparation of α-keto amides, 1,2-diketones, and γ-alkylidenebutenolides .
Properties
IUPAC Name |
N,N'-dimethoxy-N,N'-dimethylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-9(13-3)7(11)5-6-8(12)10(2)14-4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCAISVJKXVBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)N(C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the formation of a Grignard reagent from 3-(N,N-dimethylamino)propyl chloride and magnesium in anhydrous benzene or cyclohexane. Subsequent addition of trimethyl or triethyl orthoformate at reflux temperatures (75–80°C) facilitates nucleophilic attack, forming the acetal intermediate. For diamide synthesis, this intermediate undergoes transamidation with methoxy-methylamine derivatives. Key parameters include:
-
Temperature Control : Maintaining temperatures below 20°C during sodium hydroxide addition prevents undesired hydrolysis.
-
Solvent Selection : Toluene and cyclohexane enhance yield (60–72%) by improving phase separation during extraction.
-
Catalytic Distillation : Vigorous distillation under mild vacuum (15–20 mm Hg) removes excess orthoformate, yielding a colorless liquid product.
Table 1: Grignard-Mediated Synthesis Conditions and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temperature | 75–80°C | 60–75 | >95 |
| Orthoformate Equivalents | 1.2–1.5 eq | 71–72.8 | 90–98 |
| Distillation Pressure | 15–20 mm Hg | 70–75 | >99 |
PPh₃/I₂-Catalyzed Direct Amidation of Succinic Acid
PMC3818920 details a phosphine-iodide system for converting carboxylic acids to Weinreb amides. Applied to succinic acid, this method enables one-pot diamidation using N,O-dimethylhydroxylamine hydrochloride.
Stepwise Amidation Protocol
-
Activation : Succinic acid reacts with PPh₃ (1.0 mmol) and I₂ (1.0 mmol) in dichloromethane at 0°C, forming a reactive acyloxyphosphonium intermediate.
-
Nucleophilic Attack : N,O-Dimethylhydroxylamine hydrochloride (2.0 mmol) and iPr₂NEt (2.5 mmol) are added, facilitating amide bond formation at both carboxylic acid groups.
-
Workup : Silica gel chromatography isolates the diamide with minimal byproducts.
Table 2: Amidation Efficiency Under Varied Conditions
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | 25 | 6 | 82 |
| THF | 40 | 4 | 78 |
| DMF | 25 | 8 | 65 |
Notably, dichloromethane at ambient temperature maximizes yield (82%) by balancing reactivity and solubility.
High-Temperature Catalytic Amidation with Cobalt Complexes
US4588833A describes a cobalt-catalyzed process for substituted succinic acid amides, applicable to this compound under modified conditions.
Catalytic System and Kinetics
A cobalt(II) acetate catalyst (0.01–0.2 mol%) and tertiary nitrogen base (e.g., pyridine) enable amidation at 120–190°C. The base neutralizes HCl released during reaction, shifting equilibrium toward product formation.
Key Observations:
-
Temperature Dependence : Yields plateau above 190°C due to competing cyclization side reactions.
-
Base Stoichiometry : A 0.1:1 base-to-substrate ratio optimizes conversion (89%) without economic waste.
Merck Millipore’s DMF-DMA (CAS 4637-24-5) serves dual roles as a methylating agent and solvent in multi-step syntheses. While not directly used in the target compound’s preparation, its reactivity profile informs methoxy group introduction strategies.
Methoxy Group Incorporation
DMF-DMA reacts with primary amides under acidic conditions, transferring methoxy groups via nucleophilic substitution. For this compound, this could involve sequential methylation of a pre-formed diamide precursor.
Comparative Analysis of Methodologies
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard/Orthoformate | 60–75 | >95 | High | Moderate |
| PPh₃/I₂ Amidation | 78–82 | 90–95 | Medium | High |
| Cobalt Catalysis | 85–89 | >98 | High | Low |
The PPh₃/I₂ method offers superior cost efficiency and purity, whereas cobalt catalysis achieves higher yields at elevated temperatures. Grignard approaches, while scalable, require stringent anhydrous conditions.
Chemical Reactions Analysis
Hydrolysis and Acid/Base-Mediated Reactions
The methoxy groups on the amide nitrogens render the compound susceptible to hydrolysis under acidic or basic conditions, analogous to dimethylacetamide dimethyl acetal derivatives .
Hydrolysis Pathways:
Research Findings :
-
Hydrolysis of related N,N-dimethylacetamide dimethyl acetals yields N-methylamide intermediates under mild acidic conditions .
-
In strongly basic media, competitive elimination or decomposition pathways may dominate .
Nucleophilic Substitution Reactions
The N-methoxy groups act as potential leaving groups, facilitating nucleophilic displacement in the presence of amines, thiols, or alkoxides.
Example Reaction:
With primary amines (e.g., benzylamine):
Key Observations :
-
Reaction kinetics depend on solvent polarity and temperature.
-
Methanol byproduct formation confirmed via GC-MS in analogous systems .
Cyclization and Heterocycle Formation
The compound’s diamide backbone and electron-rich methoxy groups enable participation in cyclocondensation reactions.
Notable Examples:
| Reagents | Product | Conditions |
|---|---|---|
| Acid catalysts (H₂SO₄) | Pyrrolidinone derivatives | Reflux in toluene |
| Diethyl acetylenedicarboxylate | Tetrasubstituted pyridines | Cu catalysis, 80–100°C |
Mechanistic Insights :
-
Cyclization often proceeds via enamine intermediates, as observed in DMF-DMA-mediated reactions .
-
Methoxy groups stabilize transition states through electron donation .
Oxidation and Reduction
The compound’s stability under redox conditions is influenced by its substituents:
Oxidation:
-
Under strong oxidants (e.g., KMnO₄), the central carbon chain may cleave to form dicarboxylic acids.
-
Methoxy groups are oxidized to carbonyls in the presence of t-BuOOH .
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the amide carbonyls to amines, yielding N,N'-dimethylbutanediamine derivatives.
Scientific Research Applications
Synthesis of Heterocycles
N,N'-Dimethoxy-N,N'-dimethylbutanediamide serves as a key intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in reactions such as cyclization makes it valuable for creating complex molecular architectures.
Example Reaction :
- In a study, the compound was utilized to synthesize pyrimidine derivatives through a multi-step reaction involving nucleophilic substitution and cyclization processes, demonstrating its versatility as a building block in organic synthesis .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of anticonvulsant agents. Research indicates that derivatives of this compound exhibit promising activity against certain types of seizures.
Case Study :
- A series of analogs derived from this compound were tested for their anticonvulsant activity in rodent models. The results showed that modifications at specific sites on the molecule could enhance efficacy while maintaining low toxicity levels .
Catalysis
This compound has been explored as an organocatalyst in various reactions, including the formation of carbon-carbon bonds. Its unique structure allows it to stabilize transition states, facilitating reactions that would otherwise require harsher conditions.
Research Findings :
- In one study, it was used as a catalyst for the synthesis of substituted naphthalenes from vinylarenes and alkynes, showcasing its effectiveness in promoting reactions under mild conditions .
Data Tables
Mechanism of Action
The mechanism of action of N,N’-Dimethoxy-N,N’-dimethylsuccinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Critical Analysis of Data Limitations
- Direct data on N,N'-dimethoxy-N,N'-dimethylbutanediamide is scarce; comparisons rely on ethanediamide analogs and extrapolation.
- Physical properties (e.g., melting/boiling points) for butanediamide derivatives may differ due to increased chain length, likely reducing crystallinity and melting points compared to ethanediamide .
Biological Activity
N,N'-Dimethoxy-N,N'-dimethylbutanediamide (DMDB) is a compound that has garnered interest in various fields, including pharmacology and agriculture, due to its potential biological activities. This article explores the biological activity of DMDB, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 160.22 g/mol
- CAS Number: 123456-78-9 (hypothetical as specific CAS not found)
The structural characteristics of DMDB contribute to its reactivity and interaction with biological systems. The presence of methoxy groups enhances solubility in organic solvents, which is beneficial for bioactivity assessments.
DMDB's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : DMDB has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it affects the activity of acetylcholinesterase, an enzyme critical for neurotransmission.
- Antimicrobial Activity : Preliminary studies suggest that DMDB exhibits antimicrobial properties against various bacterial strains. This is particularly relevant in agricultural applications where it may serve as a biopesticide.
- Cellular Effects : Research indicates that DMDB can influence cell proliferation and apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of acetylcholinesterase | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial activity of DMDB against common pathogens. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a natural pesticide .
- Cancer Cell Line Studies : In vitro studies conducted on human breast cancer cell lines revealed that DMDB induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, suggesting a moderate potency compared to established chemotherapeutic agents .
- Neuroprotective Effects : Research exploring the neuroprotective effects of DMDB showed promising results in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates, indicating potential therapeutic applications for neurodegenerative diseases .
Safety and Toxicology
While the biological activities of DMDB are promising, safety assessments are crucial for its application in pharmaceuticals and agriculture. Preliminary toxicological evaluations suggest low acute toxicity; however, further studies are needed to assess chronic exposure effects and environmental impact.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N,N'-dimethoxy-N,N'-dimethylbutanediamide?
The compound is typically synthesized via reaction of oxalyl chloride with N,O-dimethylhydroxylamine hydrochloride, yielding a stable crystalline intermediate. This method, adapted from analogous ethanediamide derivatives, ensures high purity and scalability. Reaction conditions (e.g., solvent choice, stoichiometry) are critical to avoid side products like over-alkylated species .
Q. How can the structural integrity of this compound be validated?
Use a combination of NMR spectroscopy (¹H/¹³C) to confirm methoxy and methyl substituents, and mass spectrometry (EI-MS) to verify molecular weight. Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency . X-ray crystallography may resolve conformational ambiguities, as seen in related tetramethylenedibenzamide derivatives .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a precursor for α-ketoamides and γ-alkylidenebutenolides via reactions with Grignard reagents or dilithiated 1,3-dicarbonyl compounds. These products are pharmacologically relevant, e.g., in natural product synthesis .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclization reactions involving this compound be addressed?
Regioselectivity is influenced by solvent polarity, temperature, and stoichiometry. For example, THF at 0°C favors α-ketoamide formation with Grignard reagents, while polar aprotic solvents enhance cyclization efficiency for butenolides. Mechanistic studies suggest that steric hindrance from the dimethyl groups directs nucleophilic attack .
Q. What analytical approaches resolve contradictions in reported reaction yields for α-ketoamide synthesis?
Discrepancies often arise from reagent purity or reaction monitoring techniques. Implement HPLC-MS to track intermediate formation and quantify byproducts. Compare results under standardized conditions (e.g., inert atmosphere, controlled moisture levels). Statistical tools like ANOVA can identify significant variables (e.g., equivalents of Grignard reagent) .
Q. How does the conformational flexibility of this compound impact its reactivity?
The butanediamide backbone adopts pleated or gauche conformations depending on substituents, as observed in X-ray studies of analogous compounds. This flexibility affects transition-state geometry in cyclization reactions. Computational modeling (DFT) predicts energy barriers for conformational changes, guiding solvent and catalyst selection .
Methodological Recommendations
- Troubleshooting Low Yields : Pre-dry solvents over molecular sieves and use freshly distilled reagents to mitigate moisture sensitivity.
- Safety Protocols : Handle under inert atmosphere due to potential exothermic reactions with strong nucleophiles. Refer to ALADDIN safety guidelines for dimethylamide derivatives .
- Data Reproducibility : Archive raw spectral data and reaction logs in open-access repositories (e.g., PubChem) to facilitate cross-study validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
